![molecular formula C20H26ClNO B1210197 Pridinol hydrochloride CAS No. 968-58-1](/img/structure/B1210197.png)
Pridinol hydrochloride
Overview
Description
Pridinol hydrochloride is an atropine-like muscle relaxant used in the treatment of muscle pain associated with muscle tightness . It is also known by the brand name Myopridin .
Synthesis Analysis
Pridinol can be synthesized from methyl acrylate and piperidine to obtain methyl 3-(1-piperidyl) propionate. This compound then reacts with phenyl magnesium bromide (a Grignard reagent) to obtain pridinol. Finally, a salt is formed by pridinol and methanesulfonic acid in a solvent such as an ether solvent to obtain pridinol mesylate .
Molecular Structure Analysis
The molecular formula of Pridinol hydrochloride is C20H26ClNO . The average mass is 331.879 Da and the monoisotopic mass is 331.170288 Da .
Chemical Reactions Analysis
The exact chemical reactions involving Pridinol hydrochloride are not fully understood .
Physical And Chemical Properties Analysis
Pridinol hydrochloride is a crystalline substance . The molecular weight is 331.88 .
Scientific Research Applications
Treatment of Muscle Spasms
Pridinol hydrochloride is widely recognized for its effectiveness in treating muscle spasms. It acts as a muscle relaxant, providing relief from muscle pain associated with tightness. This application is particularly relevant in conditions such as lumbar pain, torticollis, and general muscle pain .
Management of Myofascial Pain
In the realm of cancer pain management, Pridinol hydrochloride has been used to treat myofascial pain—a type of pain characterized by muscle tenderness and limited range of motion due to taut bands in the muscles . It has shown efficacy in reducing the prevalence of myofascial trigger points, thereby decreasing pain and improving mobility.
Antiparkinsonian Applications
Pridinol hydrochloride has been utilized as an antiparkinsonian agent. Its anticholinergic properties make it a candidate for alleviating symptoms associated with Parkinson’s disease, such as muscle rigidity and tremors .
Pharmacokinetic Research
Studies have been conducted to understand the pharmacokinetic properties of Pridinol hydrochloride, such as bioavailability and bioequivalence. These studies are crucial for determining the appropriate dosing and understanding the drug’s behavior in the body .
Comparative Efficacy Studies
Research comparing the efficacy of Pridinol hydrochloride with nonsteroidal anti-inflammatory drugs (NSAIDs) in patients with acute back pain has been carried out. These studies provide insights into the real-world effectiveness of Pridinol hydrochloride as an antispasmodic agent .
Meta-Analyses for Pain Management
Safety and Hazards
Mechanism of Action
Target of Action
Pridinol hydrochloride primarily targets muscle tissues , both smooth and striated . It is used in the symptomatic treatment of muscle spasm . It also exhibits antimuscarinic activity, which plays a role in the management of parkinsonism .
Mode of Action
Pridinol hydrochloride interacts with its targets through an atropine-like mechanism . This means it blocks acetylcholine receptors in the brain, leading to the relaxation of skeletal muscle .
Biochemical Pathways
cholinergic pathways in the nervous system. By blocking acetylcholine receptors, it may inhibit the transmission of nerve impulses in these pathways, leading to muscle relaxation .
Pharmacokinetics
It is known that the drug’s pharmacological effect develops via an atropine-like mechanism that acts on both smooth and striated muscles . This effect is used for the treatment of skeletal muscle tension of both central and peripheral origin .
Result of Action
The primary molecular and cellular effect of Pridinol hydrochloride’s action is the relaxation of skeletal muscle . By blocking acetylcholine receptors, it inhibits the transmission of nerve impulses that cause muscle contraction, leading to muscle relaxation . This results in reduced muscle tension and pain associated with muscle tightness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pridinol hydrochloride. In general, factors such as the patient’s age, body weight, genetic makeup, and the presence of other medications can influence the drug’s effectiveness .
properties
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCHUISCGCKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
511-45-5 (Parent) | |
Record name | Pridinol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10242510 | |
Record name | Pridinol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pridinol hydrochloride | |
CAS RN |
968-58-1 | |
Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pridinol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pridinol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIDINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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